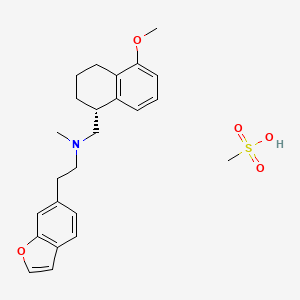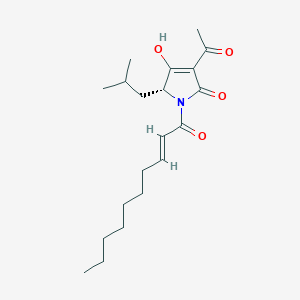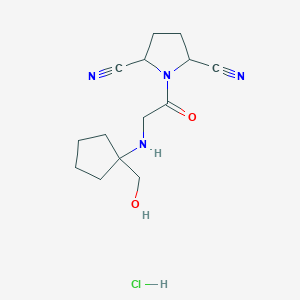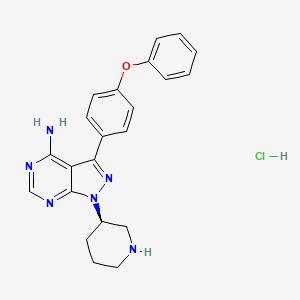
Btk inhibitor 1 (R enantiomer hydrochloride)
概要
科学的研究の応用
IBT6A (hydrochloride) has several scientific research applications, including:
Chemistry: Used in the synthesis of complex molecules and as a reference compound in analytical studies.
Biology: Studied for its interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the production of pharmaceuticals and other chemical products
作用機序
The mechanism of action of IBT6A (hydrochloride) involves its role as an impurity of Ibrutinib. Ibrutinib inhibits Bruton’s tyrosine kinase by binding to a cysteine residue in the enzyme’s active site, leading to decreased proliferation and survival of malignant B-cells . The molecular targets and pathways involved include the inhibition of B-cell receptor signaling, which is crucial for the growth and survival of B-cell malignancies .
Safety and Hazards
BTK inhibitors are established standards-of-care in multiple B-cell malignancies including chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenstrom macroglobulinemia . The first-generation BTK inhibitor, Ibrutinib, demonstrated superiority over standard chemoimmunotherapy regimens in multiple randomized trials but is limited by cardiovascular side-effects such as atrial fibrillation and hypertension .
将来の方向性
BTK inhibitors are established standards-of-care in multiple B-cell malignancies including chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenstrom macroglobulinemia . The first-generation BTK inhibitor, Ibrutinib, demonstrated superiority over standard chemoimmunotherapy regimens in multiple randomized trials . In recent years, many BTK inhibitors have been patented and reported in the literature . In the future, reversible compounds are being developed and are currently under evaluation to overcome irreversible BTK inhibitor limitations .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of IBT6A (hydrochloride) involves the synthesis of Ibrutinib and its related impurities. The process typically includes the use of various reagents and solvents under controlled conditions. For instance, a mother liquor preparation method involves dissolving 2 mg of the drug in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL .
Industrial Production Methods
Industrial production methods for IBT6A (hydrochloride) are not extensively documented, but they generally follow similar principles as laboratory synthesis, with a focus on scalability and purity. The use of high-performance liquid chromatography (HPLC) and other purification techniques ensures the separation of IBT6A from other impurities .
化学反応の分析
Types of Reactions
IBT6A (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include IBT6A Ibrutinib dimer and IBT6A adduct, which are used in further chemical synthesis and research applications .
類似化合物との比較
Similar Compounds
Ibrutinib: A selective, irreversible inhibitor of Bruton’s tyrosine kinase.
IBT6A Ibrutinib dimer: A dimeric form of IBT6A used in further chemical synthesis.
IBT6A adduct: A product formed from the reaction of IBT6A with other chemical entities
Uniqueness
IBT6A (hydrochloride) is unique due to its specific role as an impurity of Ibrutinib and its involvement in the synthesis of IBT6A Ibrutinib dimer and IBT6A adduct. Its distinct chemical structure and reactivity make it valuable in various research and industrial applications .
特性
IUPAC Name |
3-(4-phenoxyphenyl)-1-[(3R)-piperidin-3-yl]pyrazolo[3,4-d]pyrimidin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O.ClH/c23-21-19-20(15-8-10-18(11-9-15)29-17-6-2-1-3-7-17)27-28(22(19)26-14-25-21)16-5-4-12-24-13-16;/h1-3,6-11,14,16,24H,4-5,12-13H2,(H2,23,25,26);1H/t16-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATLAMSZMAHXMSQ-PKLMIRHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







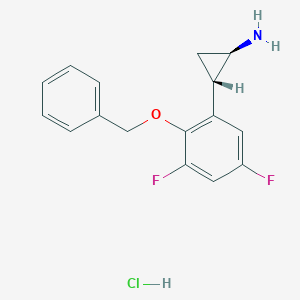
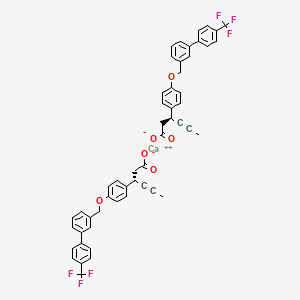
![(4R)-4-[(3R,5R,8S,9S,10S,17R)-3-[(2S)-2-amino-3-carboxypropanoyl]oxy-10-methyl-1,2,3,4,5,6,7,8,9,11,12,13,14,15,16,17-hexadecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1139110.png)
